AM694 3-iodo isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

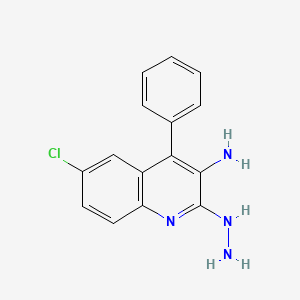

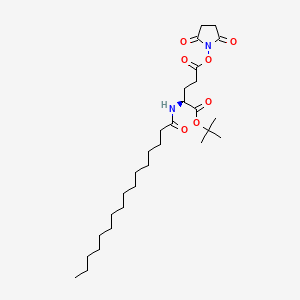

El isómero 3-yodo de AM694 es un cannabinoide sintético estructuralmente relacionado con el AM694. Contiene un grupo 3-yodofenilo unido por metanona a la base indol. Este compuesto se utiliza principalmente para aplicaciones forenses y de investigación y no está destinado al uso humano o veterinario .

Métodos De Preparación

La síntesis del isómero 3-yodo de AM694 implica varios pasos:

Análisis De Reacciones Químicas

El isómero 3-yodo de AM694 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales del compuesto.

Sustitución: El grupo 3-yodofenilo puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la sustitución puede dar como resultado diferentes productos sustituidos.

Aplicaciones Científicas De Investigación

El isómero 3-yodo de AM694 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de cannabinoides sintéticos.

Biología: El compuesto se estudia por sus interacciones con los receptores cannabinoides en los sistemas biológicos.

Medicina: Se lleva a cabo investigación para comprender sus posibles efectos terapéuticos y propiedades toxicológicas.

Mecanismo De Acción

El mecanismo de acción del isómero 3-yodo de AM694 implica su interacción con los receptores cannabinoides. El compuesto se une al receptor cannabinoide 1 (CB1) y al receptor cannabinoide 2 (CB2) con alta afinidad. Esta unión conduce a la activación de las vías de señalización descendentes, lo que resulta en varios efectos fisiológicos. Los objetivos moleculares y las vías exactas involucradas aún se encuentran bajo investigación .

Comparación Con Compuestos Similares

El isómero 3-yodo de AM694 se compara con otros cannabinoides sintéticos similares:

AM694: El compuesto principal, AM694, contiene un grupo 3-yodofenilo unido por metanona a la base indol. El isómero 3-yodo tiene una estructura similar pero con un patrón de sustitución diferente.

Isómero 4-metoxi de RCS-8: Otro cannabinoide sintético con un patrón de sustitución diferente en el grupo fenilo.

RCS-4: Un cannabinoide sintético con una base indol y un patrón de sustitución diferentes.

La singularidad del isómero 3-yodo de AM694 radica en su patrón de sustitución específico, lo que puede resultar en diferentes afinidades de unión y efectos fisiológicos en comparación con otros compuestos similares.

Propiedades

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKGCUFVLWGTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017331 |

Source

|

| Record name | AM694 3-iodo isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-91-4 |

Source

|

| Record name | AM694 3-iodo isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.